Isosorbide-13C6 5-Mononitrate

Overview

Description

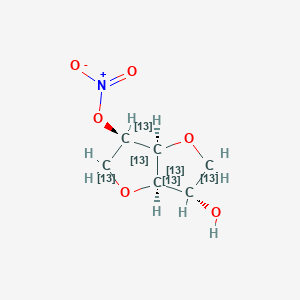

Isosorbide-13C6 5-Mononitrate (CAS: 1217604-00-6) is a carbon-13 isotopically labeled derivative of isosorbide 5-mononitrate (IS-5-MN), a clinically used nitrate vasodilator. This compound is primarily employed as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise quantification of IS-5-MN in biological matrices like human plasma . The isotopic labeling (¹³C6) replaces all six carbon atoms in the isosorbide backbone, increasing its molecular weight to 197.09 g/mol while retaining chemical and chromatographic behavior nearly identical to the non-labeled form . This property minimizes matrix interference and enhances analytical accuracy in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isosorbide-13C6 5-Mononitrate typically involves the selective nitration of isosorbide. One method includes using isosorbide dinitrate as a starting material and employing palladium on carbon (Pd/C) as a catalyst in a mixed solvent. The selective hydrogenation reduction of the 2-nitro group is carried out, followed by filtration and extraction processes to obtain high-purity isosorbide 5-mononitrate .

Industrial Production Methods

For industrial production, the process is scaled up to ensure higher yields and purity. The use of recyclable catalysts and solvents helps in reducing costs and improving efficiency. The method involves similar steps as the laboratory synthesis but on a larger scale, ensuring that the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Isosorbide-13C6 5-Mononitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitrate esters.

Reduction: Selective reduction can convert it back to isosorbide or other intermediates.

Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for selective hydrogenation.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different nitrate esters, isosorbide, and other functionalized derivatives. These products are useful in various applications, including pharmaceuticals and chemical research .

Scientific Research Applications

Scientific Research Applications

Isosorbide-13C6 5-Mononitrate has diverse applications in scientific research:

- Stable Isotope-Resolved Metabolomics (SIRM) : It is used to study metabolic pathways and identify key metabolic nodes by tracing carbon flux in biological systems.

- Pharmacokinetic Studies : Researchers utilize this compound to track the distribution, transformation, and clearance of drugs within the body.

- Biological Tracing : It aids in tracing metabolic processes in cell cultures and enzymatic reactions, providing insights into biochemical pathways.

- Drug Development : The compound is employed in the development of new pharmaceuticals and optimization of drug formulations due to its ability to provide detailed metabolic data.

Case Study 1: Pharmacokinetic Evaluation

A study utilized this compound as an internal standard in ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to quantify isosorbide mononitrate levels in human plasma. The method demonstrated high sensitivity and accuracy, validating its application in pharmacokinetic studies .

Case Study 2: Metabolic Pathway Analysis

In a research project focused on cardiovascular diseases, scientists employed this compound to trace the metabolic fate of isosorbide mononitrate in vivo. The results highlighted significant insights into the drug's metabolism and its effects on vascular smooth muscle relaxation .

Mechanism of Action

Isosorbide-13C6 5-Mononitrate acts as a prodrug for its active metabolite, nitric oxide. Nitric oxide mediates the therapeutic action by relaxing the smooth muscles of both arteries and veins, predominantly veins, to reduce cardiac preload. This vasodilatory effect helps in the prevention and treatment of angina pectoris . The compound’s stable isotope labeling allows for precise tracking and quantification in metabolic studies, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

Non-Labeled Isosorbide 5-Mononitrate (IS-5-MN)

| Property | IS-5-MN (Non-Labeled) | Isosorbide-13C6 5-Mononitrate |

|---|---|---|

| Molecular Formula | C₆H₉NO₆ | ¹³C₆H₉NO₆ |

| Molecular Weight | 191.14 g/mol | 197.09 g/mol |

| Analytical Role | Therapeutic compound | Internal standard for LC-MS/MS |

| Pharmacological Use | Vasodilation in angina, CHF* | None (research-only) |

| Detection (m/z) | 249.90 → 59.00 (MRM) | 255.90 → 58.90 (MRM) |

Key Differences :

- The ¹³C6 label enables differentiation in mass spectrometry, critical for avoiding co-elution artifacts in bioanalytical assays .

- IS-5-MN is metabolically active, inducing vasodilation via nitric oxide (NO)-mediated cGMP elevation, whereas the labeled form is pharmacologically inert .

Isosorbide Dinitrate (IS-DN) and Isosorbide-2-Mononitrate (IS-2-MN)

| Property | IS-DN | IS-2-MN | This compound |

|---|---|---|---|

| Metabolic Role | Prodrug (converted to IS-5-MN) | Active metabolite of IS-DN | Non-therapeutic standard |

| cGMP Induction | High (via NO release) | Low (alternative mechanisms) | N/A |

| Tolerance Development | Rapid | Slow | N/A |

| Side Effects | Headaches (82%), hypotension | Similar to IS-DN | None |

Key Differences :

- IS-DN requires hepatic conversion to IS-5-MN and IS-2-MN for activity, whereas IS-5-MN (and its labeled analog) bypass this step .

- IS-2-MN exhibits weaker cGMP stimulation, suggesting distinct vasodilatory pathways compared to IS-5-MN .

- The 13C-labeled form avoids the adverse effects (e.g., headaches, hypotension) associated with therapeutic nitrates .

Other Isotopically Labeled Analogs

| Compound | Molecular Formula | Application |

|---|---|---|

| Isosorbide-13C6 Dinitrate | ¹³C₆H₈N₂O₈ | Prodrug metabolism studies |

| Isosorbide-13C6 2-Mononitrate | ¹³C₆H₉NO₆ | Positional isomer comparison |

| This compound 2-β-D-Glucuronide | C₆¹³C₆H₁₇NO₁₂ | Phase II metabolite quantification |

Key Differences :

- Isosorbide-13C6 Dinitrate : Used to study the prodrug-to-metabolite conversion kinetics of IS-DN .

- Isosorbide-13C6 2-Mononitrate: Positional isomer (2- vs. 5-nitration) alters metabolic stability and analytical retention times .

- Glucuronide Metabolite : Highlights the role of isotopic labeling in tracking conjugation pathways .

Analytical and Pharmacological Data

LC-MS/MS Performance (Human Plasma)

| Parameter | IS-5-MN | This compound |

|---|---|---|

| Linearity Range | 1–500 ng/mL | 1–500 ng/mL |

| Recovery (%) | 98.2 ± 3.1 | 97.8 ± 2.9 |

| Intraday Precision (RSD) | ≤4.5% | ≤4.2% |

Source: Validated method demonstrating equivalence in performance between labeled and non-labeled forms .

Pharmacokinetic Comparison

| Parameter | IS-5-MN | IS-DN |

|---|---|---|

| Bioavailability | ~100% | 20–30% (due to first-pass metabolism) |

| Half-Life (t₁/₂) | 4–6 hours | 1–2 hours |

Source : Clinical data underscoring IS-5-MN’s advantages over IS-DN in sustained-release formulations .

Biological Activity

Isosorbide-13C6 5-Mononitrate (IS-13C6-5-MN) is a stable isotope-labeled derivative of isosorbide mononitrate, which is primarily used in research to trace metabolic pathways and pharmacokinetics. This article delves into the biological activity of IS-13C6-5-MN, its pharmacological properties, and relevant case studies.

Overview of this compound

Isosorbide mononitrate (ISMN) is a well-established vasodilator used for the prevention and treatment of angina pectoris. The introduction of isotopically labeled variants like IS-13C6-5-MN enhances the ability to study its metabolism and pharmacodynamics in vivo.

- Molecular Formula : C7H11N1O5

- Molecular Weight : 197.09 g/mol

- CAS Number : 1217604-00-6

ISMN acts as a prodrug that is metabolized to release nitric oxide (NO), a potent vasodilator. The mechanism involves:

- Activation of Guanylate Cyclase : NO stimulates guanylate cyclase, increasing cyclic GMP (cGMP) levels in vascular smooth muscle.

- Smooth Muscle Relaxation : Elevated cGMP leads to decreased intracellular calcium levels, resulting in relaxation of smooth muscle cells and vasodilation .

Absorption and Bioavailability

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Bioavailability : Nearly 100% after oral administration.

- Peak Plasma Concentration (Cmax) : Achieved within 30 to 60 minutes post-administration.

Distribution and Metabolism

- Volume of Distribution : Approximately 0.6 L/kg.

- Metabolism : Primarily through hepatic pathways; metabolites include isosorbide and glucuronides.

- Half-Life : Approximately 5 hours for ISMN, with metabolites having longer half-lives .

Efficacy in Angina Pectoris

A randomized double-blind study compared ISMN with isosorbide dinitrate in patients with exercise-induced angina. Results indicated that both drugs significantly reduced ST-segment depression during exercise stress tests, demonstrating comparable efficacy in managing angina symptoms .

Endothelial Function

Research has shown that once-daily dosing of ISMN may lead to endothelial dysfunction due to increased free radical production. A study involving healthy volunteers indicated that prolonged use could impair endothelial responses, highlighting a potential adverse effect associated with chronic nitrate therapy .

Case Study 1: Clinical Trial on Efficacy

In a clinical trial involving 20 patients, both ISMN and isosorbide dinitrate were administered, showing significant reductions in exercise-induced ST-segment depressions at multiple time points post-administration. The study emphasized the importance of dosing regimens in achieving optimal therapeutic outcomes .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study employed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to analyze ISMN levels in plasma. The method demonstrated high sensitivity and specificity, confirming the utility of ISMN as a reliable marker for assessing nitrate bioavailability and metabolism .

Adverse Effects and Toxicity

While generally well-tolerated, ISMN can cause side effects such as headache, dizziness, and hypotension. In cases of overdose, symptoms may escalate to severe hypotension or syncope due to excessive vasodilation . The oral LD50 values indicate a relatively low toxicity profile in animal studies (2010 mg/kg in rats) but highlight the need for cautious dosing in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify Isosorbide-13C6 5-Mononitrate for isotopic labeling studies?

- Methodology : Synthesis involves isotopic labeling of isosorbide at six carbon positions (¹³C6) followed by selective nitration at the 5-position. Purification typically employs high-performance liquid chromatography (HPLC) with a methanol-water mobile phase (8:2 ratio) to isolate the target compound from byproducts like isosorbide dinitrate or unreacted precursors. Purity verification uses HPLC with UV detection, comparing retention times and peak areas against certified reference standards .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

-

Methodology : Reverse-phase HPLC with UV detection (e.g., 220 nm) is standard. Prepare a mobile phase of methanol-water (2:8), and use a C18 column for separation. Calibrate using a standard solution (1.0 mg/mL in methanol) and validate linearity across 0.1–2.0 mg/mL. Quantify via peak area ratios (test vs. standard) using the formula:

where is the standard concentration, and are peak response ratios .

Q. Why is ¹³C isotopic labeling critical in pharmacokinetic studies of Isosorbide-5-Mononitrate?

- Methodology : ¹³C labeling enables precise tracking of drug metabolites in biological matrices (e.g., plasma, urine) using mass spectrometry (MS). The stable isotope minimizes interference from endogenous compounds, improving signal-to-noise ratios in LC-MS/MS assays. This approach is essential for distinguishing parent compounds from metabolites in absorption/distribution/excretion studies .

Advanced Research Questions

Q. How do isotopic effects (e.g., ¹³C substitution) influence the metabolic stability of this compound compared to the unlabeled form?

- Methodology : Conduct comparative in vitro assays using liver microsomes or hepatocytes. Measure degradation rates via HPLC or LC-MS under controlled conditions (pH 7.4, 37°C). Differences in half-life () or metabolite profiles may indicate isotopic effects on enzymatic hydrolysis or oxidation pathways. Statistical analysis (e.g., ANOVA) identifies significant deviations .

Q. How can researchers resolve conflicting data on impurity profiles in this compound batches?

- Methodology : Use orthogonal analytical techniques:

- HPLC-UV for quantifying major impurities (e.g., isosorbide dinitrate, related compound A).

- LC-MS/MS to identify trace contaminants (e.g., nitrosamines).

- Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% for nitrosamines. Cross-reference results with pharmacopeial standards (e.g., USP monographs) .

Q. What experimental designs are optimal for assessing the thermal and hydrolytic stability of this compound?

- Methodology : Accelerated stability studies under stress conditions:

Q. How can researchers validate the bioequivalence of ¹³C-labeled vs. unlabeled Isosorbide-5-Mononitrate in preclinical models?

- Methodology : Perform crossover studies in animal models (e.g., rats). Administer equimolar doses of both forms and collect serial blood samples. Compare pharmacokinetic parameters (AUC, , ) using non-compartmental analysis. Isotope dilution MS ensures accurate quantification despite matrix effects .

Q. Methodological Considerations for Data Reproducibility

- Quality Assurance : Implement data validation protocols (e.g., checksums, audit trails) to ensure analytical accuracy. Publish raw chromatograms, calibration curves, and statistical scripts to enhance transparency .

- Replicability : Document detailed synthesis protocols (e.g., nitration reaction conditions, purification steps) and analytical parameters (e.g., HPLC column lot numbers, mobile phase pH). Share via open-access repositories .

Properties

IUPAC Name |

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-AEKYUDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675981 | |

| Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217604-00-6 | |

| Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.